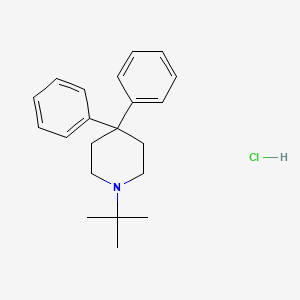
Budipine hydrochloride
Descripción general
Descripción
Budipine hydrochloride is an antiparkinsonian medication that has garnered attention for its unique mechanism of action. Unlike traditional Parkinson’s disease medications, this compound offers a multifaceted approach to managing the symptoms of this neurodegenerative disorder . It is marketed under the brand name Parkinsan and is primarily used for the treatment of Parkinson’s disease .
Métodos De Preparación
Budipine hydrochloride can be synthesized from 1-tert-butyl-4-piperidone by treatment with benzene in the presence of triflic acid. This method enables a 99% yield of the product . The synthetic route involves the following steps:
Starting Material: 1-tert-butyl-4-piperidone.
Reaction: Treatment with benzene in the presence of triflic acid.
Product: this compound with a high yield.
Análisis De Reacciones Químicas
Budipine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Parkinson's Disease Management
-
Enhancement of Dopaminergic Therapy :
- In a multicenter, double-blind, placebo-controlled trial involving 99 patients with idiopathic Parkinson's disease, budipine was administered at a dose of 20 mg three times daily. The results indicated a significant reduction in the Columbia University Rating Scale (CURS) score compared to placebo (median CURS score decreased from 15.0 to 4.3) . This suggests that budipine provides substantial additional therapeutic benefits when added to a stable dopaminergic regimen.
- Symptom-Specific Improvements :
- Long-term Benefits :
Adverse Effects and Considerations
While budipine is generally well-tolerated, some adverse effects have been noted. Common side effects include dizziness, dry mouth, loss of appetite, nervousness, and visual disturbances . Importantly, monitoring for potential cardiac effects is necessary due to its classification as an hERG blocker, which can lead to long QT syndrome .
Table 1: Summary of Clinical Studies on Budipine Hydrochloride
Mecanismo De Acción
Budipine hydrochloride operates through several distinct pathways:
NMDA Receptor Antagonism: Acts as a non-competitive NMDA receptor antagonist, reducing excitotoxicity and providing neuroprotective benefits.
Dopamine Release: Increases the release of dopamine in the striatum by modulating presynaptic dopaminergic neurons.
Dopamine Reuptake Inhibition: Inhibits the reuptake of dopamine, ensuring its prolonged action in the synaptic cleft.
Anticholinergic Properties: Inhibits acetylcholine activity, helping to restore the balance between dopamine and acetylcholine in the brain.
Modulation of Other Neurotransmitter Systems: Affects serotonergic and adrenergic pathways, contributing to a broad-spectrum therapeutic profile.
Comparación Con Compuestos Similares
Budipine hydrochloride is unique compared to other antiparkinsonian drugs due to its multifaceted mechanism of action. Similar compounds include:
Amantadine: Another NMDA receptor antagonist used in Parkinson’s disease treatment, but with a different pharmacological profile.
This compound stands out due to its ability to modulate multiple neurotransmitter systems and provide neuroprotective benefits, making it a valuable addition to Parkinson’s disease treatment regimens .
Propiedades
Número CAS |
63661-61-0 |
|---|---|
Fórmula molecular |
C21H28ClN |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
1-tert-butyl-4,4-diphenylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H |
Clave InChI |
USUUKNCFNKZGEY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
CC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
63661-61-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
57982-78-2 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4,4-diphenyl-1-tert-butylpiperidine hydrochloride budipine budipine hydrochloride Parkinsan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















